Pyridoindole derivative 3
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C18H14N2O/c1-21-13-8-6-12(7-9-13)14-10-11-19-18-17(14)15-4-2-3-5-16(15)20-18/h2-11H,1H3,(H,19,20) |
InChI Key |
PJJCQNCRSXRPLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyridoindole Derivatives
Strategies for Constructing the Pyridoindole Ring System
The assembly of the pyridoindole core is a central challenge in the synthesis of this family of compounds. Chemists have developed a wide array of strategies that can be broadly categorized into classical annulation reactions and modern transition metal-catalyzed approaches.
Classical Annulation Reactions in Pyridoindole Synthesis
Classical name reactions remain cornerstones in heterocyclic synthesis, providing reliable and powerful routes to the pyridoindole skeleton. The Pictet-Spengler and Bischler-Napieralski reactions are two of the most prominent examples, each offering a distinct pathway for ring closure.
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, a core structure of many pyridoindole alkaloids. The reaction involves the acid-catalyzed cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone. researchgate.net The versatility of this reaction has been expanded through various modifications, including the use of different catalysts and reaction sequences.
A notable modification is the tandem Mannich/Pictet-Spengler sequence, which has been used to create complex spiro[piperidine-pyridoindole] cores. This strategy involves the condensation of tryptamine derivatives with novel piperidin-4-ones, leading to the desired spiro-compounds through a diastereoselective cyclization. researchgate.net Another innovative approach combines a gold-catalyzed cycloisomerization with a Pictet-Spengler reaction. For instance, the reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes, catalyzed by a Au(I)/Ag(I) system, produces tetrahydropyrido[4,3-b]indole scaffolds in good yields. acs.org Superacid-catalyzed Pictet-Spengler reactions have also been shown to be effective, particularly for substrates lacking strong electron-donating groups. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-(4-aminobut-1-yn-1-yl)aniline + Aldehydes | AuIPrCl / AgSbF6 | Tetrahydropyrido[4,3-b]indole | Good | acs.org |
| Tryptamine derivatives + Piperidin-4-ones | Acid-catalyzed (Mannich/Pictet-Spengler sequence) | Spiro[piperidine-pyridoindole] | Not specified | researchgate.net |
| N-benzyl-N-(1H-indol-1-yl)ethan-1-amine + Aldehydes | [IPrAuNTf2] | N-iso-Pictet-Spengler products | 51-87% | acs.org |
The Bischler-Napieralski reaction is a classic intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form dihydroisoquinolines. wikipedia.org This method is readily adaptable to the synthesis of β-carbolines, the core of many pyridoindoles, by using N-acyltryptamines as starting materials. The reaction is typically promoted by dehydrating acidic reagents such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org
Modern variations have enhanced the scope of this reaction. For example, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has been employed as a powerful mediator for the Bischler-Napieralski reaction to construct multi-substituted tetrahydropyrido[1,2-a]indole skeletons, a key step in the total synthesis of the alkaloid (±)-vinoxine. rsc.org An interesting development is the "interrupted" Bischler-Napieralski reaction. Under certain conditions with specific substrates, the reaction cascade can be halted at a spiroindoleninium intermediate, which can then be trapped to form complex tetracyclic spiroindolines. nih.govnih.gov This strategy provides access to valuable building blocks for other indole (B1671886) alkaloids, such as (±)-akuammicine. nih.gov
| Substrate | Reagent/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| N-acyltryptamine | Tf2O | Tetrahydropyrido[1,2-a]indole | Not specified | rsc.org |
| Tryptamine-phenylacetamide | Tf2O, 2-ClPyr, 130 °C (microwave) | Pentacyclic Spiroindoline | Quantitative | nih.gov |
| β,γ-unsaturated tryptamides | POCl3, MeCN, Δ | Tetracyclic spiro pyrroloindolines | Good | nih.gov |
Pictet-Spengler Cyclizations and Modifications
Transition Metal-Catalyzed Cyclization Approaches for Pyridoindole Derivatives
Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective pathways for forming complex molecular architectures. Palladium and gold catalysts, in particular, have proven to be exceptionally versatile for constructing the pyridoindole ring system.
Palladium catalysis offers a multitude of strategies for pyridoindole synthesis, including cross-coupling, carbonylation, and cyclization reactions. One approach involves a multicomponent reaction where a palladium catalyst facilitates the carbonylative coupling of imines and 2-bromopyridines to generate mesoionic dipoles. These intermediates then undergo a cycloaddition with in-situ generated arynes to form polysubstituted pyrido[2,1-α]isoindoles in a single pot. rsc.org
Another powerful palladium-catalyzed method is ring-closing metathesis (RCM). Diallyl indole precursors, which can be prepared from oxindoles, undergo RCM followed by an aromatization step to provide an orthogonal synthesis of both pyrido[1,2-a]indoles and carbazoles. acs.org Furthermore, palladium-catalyzed double N-arylation (Buchwald-Hartwig reaction) following a Suzuki-Miyaura cross-coupling is a robust two-step procedure for accessing various pyridoindole cores, such as 5,7-dihydropyrido[3,2-b:5,6-b′]diindoles and various carboline isomers. researchgate.net
| Strategy | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Carbonylative 1,3-dipolar cycloaddition | Pd catalyst, CO, imines, 2-bromopyridines | Pyrido[2,1-α]isoindoles | rsc.org |
| Ring-Closing Metathesis (RCM) | Grubbs' catalyst (Ru-based, but related principle), then DDQ | Pyrido[1,2-a]indoles | acs.org |
| Suzuki coupling / Double N-arylation | Pd catalyst | Dihydropyrido-diindoles, Carbolines | researchgate.net |
| Arylation of ortho-alkynylanilines | [Pd(OAc)2], Ag2O, arylsiloxanes | 2,3-disubstituted indoles (precursors) | rsc.org |
Gold(I) complexes, acting as soft, carbophilic π-acids, are highly effective catalysts for the activation of alkynes and allenes, enabling a variety of annulation reactions to form heterocyclic systems. In the context of pyridoindole synthesis, gold catalysis has been employed in elegant cascade reactions.
One such strategy is a tandem cyclization of 1,2-bis(alkynyl)-2-en-1-ones with indoles. A single gold catalyst promotes a cascade sequence involving carbonyl-yne cyclization, a Friedel-Crafts reaction, and an indole-yne cyclization to rapidly build complex indole-fused polycyclic systems. researchgate.net Gold catalysts can also be used in combination with other reagents or catalysts. For example, combining gold(I) catalysis with zinc(II) catalysis provides an efficient route to N-protected indoles from N-arylhydroxamic acids and alkynes under mild conditions. rsc.org Furthermore, gold catalysts can drive domino reactions, such as the previously mentioned Au(I)-catalyzed cycloisomerization followed by a Pictet-Spengler reaction, to afford tetrahydropyrido[4,3-b]indoles. acs.org
| Strategy | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Domino Cycloisomerization/Pictet-Spengler | AuIPrCl / AgSbF6 | Tetrahydropyrido[4,3-b]indole | acs.org |
| Tandem Annulation | [AuCl4]-, 1,2-bis(alkynyl)-2-en-1-ones, indoles | Indole-fused polycycles | researchgate.net |
| Cooperative Au/Zn Catalysis | Au(I) / Zn(II), N-arylhydroxamic acids, alkynes | N-protected indoles | rsc.org |
| Ligand-controlled Annulation | Au(I) with different phosphine (B1218219) ligands | Indoles and Furoindoles | rsc.org |
Rhodium-Catalyzed Transformations to Pyridoindoles
Rhodium catalysis has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles. A notable application is the reaction of 3-diazoindolin-2-imines with various coupling partners to yield fused indole systems. These reactions typically proceed through the formation of an α-imino rhodium carbene intermediate, which then undergoes a cascade reaction to form the pyridoindole skeleton. nih.govfigshare.com
One prominent example involves the rhodium-catalyzed reaction of 3-diazoindolin-2-imines with furans. nih.govacs.org This transformation provides access to 9H-pyrido[2,3-b]indoles through a proposed cascade mechanism initiated by the rhodium carbene. The process is efficient, utilizes readily available starting materials, and represents a facile route to the α-carboline core. nih.govacs.org The reaction's versatility allows for the construction of various substituted pyridoindoles. acs.org
Furthermore, rhodium(II) catalysts can facilitate cycloadditions between 3-diazoindolin-2-imines and 1,3-dienes. nih.gov These reactions can lead to different structural motifs depending on the diene used. While some dienes yield formal aza-[4+3] cycloaddition products (azepino[2,3-b]indoles), cyclic dienes tend to furnish [3+2] cycloaddition products. nih.gov Another novel rhodium-catalyzed approach involves the annulation of 3-diazoindolin-2-imines with 2H-azirines, which proceeds via a 1,6-electrocyclization of an intermediate 1,4-diazatriene to generate 5H-pyrazino[2,3-b]indoles. researchgate.net
Table 1: Examples of Rhodium-Catalyzed Synthesis of Pyridoindole Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Starting Material 1 (Diazo Compound) | Starting Material 2 (Coupling Partner) | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Diazoindolin-2-imine | Furan | Rh₂(OAc)₄ | 9H-Pyrido[2,3-b]indole | Good | acs.org |
| 3-Diazoindolin-2-imine | 2,5-Dimethylfuran | Rh₂(OAc)₄ | 2,4-Dimethyl-9H-pyrido[2,3-b]indole | 85% | acs.org |
| 3-Diazoindolin-2-imine | 2,3-Dihydrofuran | Rh₂(OAc)₄ | Tetrahydrofuro[3',2':4,5]pyrrolo[2,3-b]indole | Good | nih.gov |
| 3-Diazoindolin-2-imine | 1,3-Cyclohexadiene | Rh₂(OAc)₄ | [3+2] Cycloaddition Product | Moderate | nih.gov |
Organocatalytic and Acid-Mediated Syntheses of Pyridoindole Scaffolds
In addition to metal-catalyzed methods, organocatalytic and acid-mediated reactions provide powerful, metal-free alternatives for constructing pyridoindole frameworks. These strategies often offer high levels of stereocontrol and utilize more environmentally benign catalysts.
Chiral phosphoric acids (CPAs) have become premier catalysts for a wide range of enantioselective transformations. In the context of pyridoindole synthesis, CPAs have been successfully employed in asymmetric [3+3] cycloadditions and Pictet-Spengler reactions to produce highly enantioenriched products. ias.ac.indicp.ac.cn For instance, the reaction of isatin-derived indolylmethanols with an in situ-generated azomethine ylide, catalyzed by a BINOL-derived CPA, yields pharmaceutically attractive spiro[indoline-3,4′-pyridoindoles] with excellent enantioselectivities. mdpi.com
Another strategy involves the CPA-catalyzed Pictet-Spengler reaction between 2-(1H-indolyl)aniline derivatives and isatins. dicp.ac.cn This condensation/cyclization cascade generates enantioenriched spiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones, which contain a quaternary stereocenter, in high yields and with excellent enantiomeric excess (ee). dicp.ac.cn The catalyst, such as (S)-TRIP, activates the ketimine intermediate via hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the indole ring to one face of the molecule, thereby controlling the stereochemistry of the product. researchgate.net
Table 2: Chiral Phosphoric Acid (CPA) Catalyzed Synthesis of Spiro-Pyridoindole Analogues This table is interactive. Users can sort columns by clicking on the headers.
| Substrate 1 | Substrate 2 | CPA Catalyst | Product Type | Yield | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 2-(1H-Indolyl)aniline | Isatin | (R)-CPA | Spiro[indoline-indoloquinazoline] | 83% | 89% | dicp.ac.cn |
| 2-(1-Benzyl-1H-indol-2-yl)aniline | N-Methyl Isatin | (R)-CPA | Spiro[indoline-indoloquinazoline] | 99% | 87% | dicp.ac.cn |
| Indole | Racemic Spiro Indolin-3-one | (S)-TRIP | Friedel-Crafts Adduct | up to 99% | up to 99% | researchgate.net |
| Isatin-derived indolylmethanol | Aldehyde/Amino Ester | BINOL-derived CPA | Spiro[indoline-pyridoindole] | Good | Excellent | mdpi.com |
Lewis acids are effective catalysts for various cyclization and condensation reactions leading to heterocyclic systems. Iron(III) triflate (Fe(OTf)₃) has been identified as a particularly efficient and mild catalyst for the one-pot synthesis of pyrido[2,3-b]indole derivatives. A notable example is the solvent-free, one-pot cyclocondensation of a substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide. researchgate.net This multicomponent reaction proceeds smoothly at 110 °C in the presence of 10 mol% of Fe(OTf)₃ to afford novel 2,9-dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile compounds (a class including Pyridoindole derivative 3) in moderate to good yields. researchgate.net
The proposed mechanism involves an initial cross-coupling between the indol-2-ol and the (triethoxymethyl)arene to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by cyanoacetamide, followed by an intramolecular condensation between the amide nitrogen and the indole carbonyl group, furnishes the final pyrido[2,3-b]indole product. researchgate.net
Table 3: Iron(III) Triflate Catalyzed Synthesis of Pyrido[2,3-b]indole Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Aryl Component (R-C(OEt)₃) | Yield (%) | Time (h) | Reference |
|---|---|---|---|
| Phenyl | 65 | 5 | researchgate.net |
| 4-Methylphenyl | 75 | 5 | researchgate.net |
| 4-Methoxyphenyl | 80 | 6 | researchgate.net |
| 4-Chlorophenyl | 72 | 7 | researchgate.net |
| 4-Nitrophenyl | 60 | 7 | researchgate.net |
L-proline is a versatile and environmentally benign organocatalyst widely used in asymmetric synthesis. While direct L-proline catalyzed cyclizations to form the final pyridoindole ring are less common, it is frequently employed in crucial condensation steps to build complex precursors. For example, L-proline effectively catalyzes the Knoevenagel condensation between indole-based aldehydes and active methylene (B1212753) compounds, or the condensation of 3-cyanoacetyl-indoles with various aldehydes. nih.govrsc.org
These reactions generate highly functionalized intermediates, such as α-cyano bis(indolyl)chalcones, which are poised for subsequent cyclization to form fused heterocyclic systems. nih.gov The mechanism often involves the formation of an enamine intermediate from L-proline and one of the carbonyl components, which then acts as a nucleophile in the key C-C bond-forming step. nih.govmdpi.com L-proline has also been used to catalyze multicomponent reactions that produce highly substituted pyridines and other heterocycles, demonstrating its utility in setting the stage for complex scaffold assembly. rsc.orgajgreenchem.com The Pictet-Spengler reaction, a cornerstone of β-carboline (pyridoindole) synthesis, traditionally uses strong acid but can also be promoted by organocatalysts, fitting within this strategic framework. researchgate.netwikipedia.org
Lewis Acid Catalysis (e.g., Iron(III) Triflate) in Pyridoindole Formation
Multicomponent Reactions for Expedient Pyridoindole Derivative Access
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the rapid assembly of the pyridoindole core.
A notable strategy involves a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes, various aldehydes, and aqueous ammonia. acs.org Intriguingly, the reaction outcome can be selectively tuned. Under specific conditions (e.g., using aliphatic aldehydes and a higher concentration of ammonia), the reaction selectively yields 9H-pyrido[2,3-b]indole derivatives. acs.orgrsc.org Other MCRs for related structures, like pyrido[2,3-d]pyrimidines, involve the microwave-assisted, catalyst-free reaction of 2,6-diaminopyrimidin-4-one, isatins or other aldehydes, and 3-cyanoacetyl indoles, showcasing the power of MCRs in generating molecular diversity. tandfonline.com Similarly, silica-supported ionic liquids have been used to catalyze the one-pot synthesis of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles from (triethoxymethyl)arenes, 1-methyl-1H-indol-2-ol, and cyanoacetamide. ias.ac.insmolecule.com
Table 4: Multicomponent Synthesis of Pyrido[2,3-b]indole and Related Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Component 1 | Component 2 | Component 3 | Catalyst / Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-2-(2,2-dibromovinyl)benzene | Aliphatic Aldehyde | Aqueous Ammonia | CuI, DABCO, PivOH | 9H-Pyrido[2,3-b]indole | Good | acs.orgrsc.org |
| 3-Cyanoacetyl indole | Isatin | 2,6-Diaminopyrimidin-4-one | Microwave, Glycol | Spiroxindole-pyrido[2,3-d]pyrimidine | up to 94% | tandfonline.com |
| (Triethoxymethyl)arene | 1-Methyl-1H-indol-2-ol | Cyanoacetamide | Silica-supported ionic liquid | 2-Oxo-pyrido[2,3-b]indole | up to 85% | ias.ac.in |
| Indane 1,3-dione | Aromatic Aldehyde | 2-Aminopyrazine | p-TSA | Pyrido[2,3-b]pyrazine | up to 89% | nih.gov |
Aryne Annulation Strategies in Pyridoindole Synthesis
Aryne chemistry provides a powerful method for the formation of aromatic rings through annulation reactions. The high reactivity of the aryne intermediate allows for the rapid construction of fused heterocyclic systems. The synthesis of pyrido[1,2-a]indoles has been effectively achieved using this strategy. nih.govnih.gov
The general approach involves the reaction of a suitably substituted pyridine (B92270), such as diethyl 2-(pyridin-2-ylmethylene)malonate, with an aryne precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source (e.g., TBAT). nih.gov The reaction is believed to proceed via an initial nucleophilic attack of the pyridine nitrogen onto the aryne, followed by an intramolecular cyclization and subsequent annulation to form the pyrido[1,2-a]indole skeleton. nih.gov This methodology tolerates a variety of substituents on both the pyridine ring and the aryne precursor, providing access to a library of diversely functionalized pyridoindoles in moderate to good yields. nih.govnih.gov The reaction has been optimized with respect to the fluoride source, solvent, and temperature to maximize yields. nih.gov
Table 5: Synthesis of Pyrido[1,2-a]indoles via Aryne Annulation This table is interactive. Users can sort columns by clicking on the headers.
| Pyridine Substrate | Aryne Precursor | Fluoride Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diethyl 2-(pyridin-2-ylmethylene)malonate | 2-(TMS)phenyl OTf | TBAT | THF | 73% | nih.gov |
| Dibenzyl 2-(pyridin-2-ylmethylene)malonate | 2-(TMS)phenyl OTf | TBAT | THF | 71% | nih.gov |
| Diethyl 2-(pyridin-2-ylmethylene)malonate | 4-MeO-2-(TMS)phenyl OTf | TBAT | THF | 73% (single regioisomer) | nih.gov |
| Diethyl 2-(pyridin-2-ylmethylene)malonate | 4-F-2-(TMS)phenyl OTf | TBAT | THF | 68% (single regioisomer) | nih.gov |
| N-(Adamantan-1-yl)pyridin-2-ylmethanimine | 2-(TMS)phenyl OTf | TBAT | THF | 65% | nih.gov |
Intramolecular Nitrone Cycloadditions to Pyridoindole Derivatives
Intramolecular [3+2] cycloaddition of nitrones with alkenes is a powerful method for the stereocontrolled synthesis of complex nitrogen-containing heterocycles. rsc.org This approach allows for the rapid construction of polycyclic systems with multiple stereocenters. In the context of pyridoindole synthesis, this strategy can be employed to build the fused pyridine ring onto a pre-existing indole core.
The regioselectivity of the intramolecular nitrone cycloaddition is a critical aspect, often influenced by the length of the tether connecting the nitrone and the alkene, as well as the nature of the substituents on the dipolarophile. rsc.orgwhiterose.ac.uk For instance, the cycloaddition of nitrones derived from aldehydes bearing an α-quaternary center has been shown to be a viable route for the synthesis of bicyclic isoxazolidines, which can serve as precursors to pyridoindole derivatives. whiterose.ac.uk The presence of an electron-withdrawing group on the alkene can direct the regioselectivity of the cycloaddition. whiterose.ac.uk
A key advantage of this methodology is the potential for high stereoselectivity. The transition state of the cycloaddition can be influenced by various factors, including steric and electronic interactions, leading to the preferential formation of a single stereoisomer. whiterose.ac.uk Subsequent cleavage of the N-O bond in the resulting isoxazolidine (B1194047) adduct can unveil the desired amino alcohol functionality, which can then be further manipulated to complete the synthesis of the pyridoindole ring system.
| Precursor Aldehyde | Dipolarophile | Product (Isoxazolidine) | Diastereomeric Ratio |
| Aldehyde with α-quaternary center | Terminal alkene | Fused isoxazolidine | Mixture of regioisomers |
| Aldehyde with α-quaternary center and ester | Alkene with electron-withdrawing group | Single regioisomer | High (e.g., >95:5) |
This table illustrates the influence of substrate design on the regioselectivity and stereoselectivity of intramolecular nitrone cycloadditions, a key strategy in the synthesis of complex heterocyclic systems like pyridoindoles.
Green Chemistry Principles in Pyridoindole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like pyridoindoles to minimize environmental impact and enhance sustainability. rroij.com This involves the use of environmentally benign solvents, catalysts, and energy sources.
One notable green approach is the use of visible-light photocatalysis. For example, a method for the synthesis of pyrido[1,2-a]indol-6(7H)-ones has been developed using a visible-light-promoted formal (4+2) cycloaddition in a microchannel reactor. rsc.org This protocol features exceptionally mild conditions and high efficiency, avoiding the need for high temperatures or harsh reagents. rsc.org
Another key aspect of green chemistry is the use of water as a solvent. An environmentally benign, gold(III)-catalyzed domino synthesis of oxazolo-fused pyridoindoles has been reported to proceed in water under mild conditions. acs.orgnih.govacs.org This reaction demonstrates excellent regio- and stereoselectivity, highlighting the potential of aqueous media for complex organic transformations. acs.orgnih.govacs.org The development of multicomponent reactions in benign solvents like ethanol (B145695) also represents a significant step towards sustainable indole synthesis. rsc.org
| Synthetic Method | Green Chemistry Principle | Advantages |
| Visible-light photocatalysis | Use of renewable energy source, mild conditions | High reaction efficiency, reduced energy consumption rsc.org |
| Gold(III)-catalysis in water | Use of a green solvent | Environmentally benign, mild reaction conditions, high selectivity acs.orgnih.govacs.org |
| Multicomponent reaction in ethanol | Atom economy, use of a benign solvent | Mild conditions, no metal catalyst required rsc.org |
This table summarizes various green chemistry approaches applied to the synthesis of pyridoindoles, showcasing the move towards more sustainable synthetic practices.
Regioselective and Stereoselective Functionalization of Pyridoindole Scaffolds
The biological activity of pyridoindole derivatives is often highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of methods for the precise and selective functionalization of the pyridoindole scaffold is of paramount importance.
Strategies for Position-Specific Substituent Introduction on Pyridoindole Derivatives
Regioselective C-H functionalization has emerged as a powerful tool for the direct introduction of substituents at specific positions on heterocyclic rings, avoiding the need for pre-functionalized starting materials. rsc.orgmdpi.com However, the selective functionalization of the six-membered ring in fused 6,5-heterocyclic systems like pyridoindoles can be challenging due to the higher reactivity of the five-membered indole ring. mdpi.com
To overcome this challenge, various strategies have been developed. The use of directing groups can effectively steer the functionalization to a specific position on the pyridine ring. mdpi.com Alternatively, the electronic properties of the pyridine ring can be temporarily altered to promote functionalization at otherwise unreactive sites. nih.gov For instance, the temporary conversion of pyridines into electron-rich intermediates can enable regioselective electrophilic functionalization at the meta-position. nih.gov Radical-based C-H functionalization has also been shown to be a viable method for the direct introduction of alkyl groups onto electron-deficient heteroarenes, with the regioselectivity being tunable by modifying reaction conditions such as solvent and pH. nih.gov
Asymmetric Synthesis of Chiral Pyridoindole Compounds
The synthesis of enantiomerically pure chiral pyridoindole derivatives is crucial for the development of new therapeutic agents, as the different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. uwindsor.ca
Several strategies have been successfully employed for the asymmetric synthesis of chiral pyridoindoles. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. beilstein-journals.org For example, N-tert-butanesulfinyl imines have been used as versatile chiral auxiliaries in the asymmetric synthesis of various nitrogen-containing heterocycles. beilstein-journals.org
Catalytic asymmetric synthesis is a more efficient and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Palladium-catalyzed asymmetric annulative allylic alkylation has been developed for the regio- and enantioselective synthesis of dihydropyrido[1,2-a]indoles. nih.gov This method provides access to chiral pyridoindole scaffolds with high regio- and stereoselectivities under mild conditions. nih.gov Similarly, gold(III)-catalyzed domino reactions using chiral amino alcohols can lead to the stereoselective synthesis of fused pyridoindoles. acs.orgnih.govacs.org
| Asymmetric Strategy | Key Feature | Example Application | Enantiomeric Excess (ee) |
| Chiral Auxiliary | Use of a recoverable chiral directing group | N-tert-butanesulfinyl imines in heterocycle synthesis beilstein-journals.org | High diastereoselectivity |
| Catalytic Asymmetric Annulation | Palladium catalysis with a chiral ligand | Synthesis of dihydropyrido[1,2-a]indoles nih.gov | Up to 99% |
| Catalytic Asymmetric Domino Reaction | Gold(III) catalysis with a chiral reactant | Synthesis of oxazolo-fused pyridoindoles acs.orgnih.govacs.org | High stereoselectivity |
This table highlights key strategies for the asymmetric synthesis of chiral pyridoindole derivatives, emphasizing the high levels of stereocontrol achievable with modern catalytic methods.
Molecular Architecture Elucidation of Pyridoindole Derivatives
Advanced Spectroscopic Techniques for Structural Assignment and Confirmation
Spectroscopic methods are indispensable tools for probing the molecular framework of pyridoindole compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of the structural puzzle, from the connectivity of atoms to the nature of functional groups and electronic systems. ontosight.aiontosight.ai
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules like Pyridoindole derivative 3 in solution. ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete assignment of the molecule's covalent framework.
In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment, while the multiplicity (e.g., singlet, doublet) and coupling constants (J) reveal the number and spatial relationship of neighboring protons. google.com For instance, in a related tetrahydro-γ-carboline derivative, specific signals at δ 3.76 ppm and δ 2.99 ppm have been used to confirm the presence and positioning of methoxy (B1213986) and methyl groups on the core structure. Two-dimensional NMR techniques, such as NOESY, can further reveal through-space correlations, which are critical for determining the relative stereochemistry and preferred conformations of the molecule.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment (e.g., aromatic, aliphatic, carbonyl). Together, ¹H and ¹³C NMR data allow for a comprehensive mapping of the pyridoindole skeleton and its substituents.
| Technique | Nucleus | Parameter | Observed Value/Range | Structural Interpretation |
|---|---|---|---|---|
| ¹H NMR | ¹H | Chemical Shift (δ) | ~7.0-8.0 ppm | Aromatic protons on the indole (B1671886) ring. |
| Chemical Shift (δ) | ~2.5-4.5 ppm | Aliphatic protons on the tetrahydro-pyridine ring. | ||
| Coupling Constant (J) | ~6.0-8.0 Hz | Vicinal coupling between adjacent aliphatic protons. | ||
| ¹³C NMR | ¹³C | Chemical Shift (δ) | ~110-140 ppm | Aromatic carbons of the fused ring system. |
| Chemical Shift (δ) | ~20-60 ppm | Aliphatic carbons of the saturated pyridine (B92270) moiety. |
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For example, an observed [M+H]⁺ ion at m/z 392.44 can confirm a calculated molecular formula corresponding to an exact mass of 392.43.
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., in tandem MS/MS experiments), it breaks apart into smaller, characteristic fragment ions. The pattern of fragmentation provides valuable clues about the connectivity of the molecule and the nature of its substituents, helping to confirm the proposed structure. Common techniques like Electrospray Ionization (ESI) are used to generate the initial ions for analysis. google.com
| Technique | Parameter | Observed Value | Interpretation |
|---|---|---|---|
| HRMS (ESI) | Calculated [M+H]⁺ | e.g., 392.43 | Theoretical exact mass for the protonated molecule based on its elemental composition. |
| Found [M+H]⁺ | e.g., 392.44 | Experimentally measured exact mass, confirming the molecular formula. | |
| LC-MS/MS | Fragmentation Pattern | Characteristic daughter ions | Provides structural information based on how the molecule breaks apart, confirming the core structure and substituent placement. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups and conjugated π-electron systems within this compound. ontosight.aismolecule.com
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for identifying their presence. For a pyridoindole derivative, key absorption bands would include N-H stretching for the indole nitrogen, C-H stretching for aromatic and aliphatic components, C=C stretching for the aromatic rings, and C-N stretching vibrations. scirp.org
UV-Vis spectroscopy probes the electronic transitions within the molecule. mpg.de The fused aromatic system of the pyridoindole core constitutes a significant chromophore that absorbs UV light at specific wavelengths (λmax). researchgate.net The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of substituents on the ring system, providing valuable electronic information about the molecule. researchgate.net
| Technique | Parameter | Typical Range | Assignment |
|---|---|---|---|
| IR Spectroscopy | Absorption Band (cm⁻¹) | ~3400-3200 cm⁻¹ | N-H stretch of the indole ring. |
| Absorption Band (cm⁻¹) | ~1600-1450 cm⁻¹ | C=C aromatic ring stretching. | |
| Absorption Band (cm⁻¹) | ~1300-1200 cm⁻¹ | C-N stretching. | |
| UV-Vis Spectroscopy | λmax (nm) | ~220-240 nm | π → π* transition of the benzenoid system. |
| λmax (nm) | ~270-300 nm | π → π* transition of the conjugated indole system. |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of Pyridoindole Derivatives
X-ray Diffraction Studies for Solid-State Molecular Architecture Determination of Pyridoindole Derivatives
While spectroscopic methods provide invaluable data on molecular structure in solution, single-crystal X-ray diffraction offers the most definitive and detailed picture of a molecule's architecture in the solid state. This technique can unambiguously determine the precise three-dimensional arrangement of atoms, including absolute stereochemistry, bond lengths, bond angles, and torsional angles. nih.gov
The process requires growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For complex heterocyclic systems like pyridoindoles, X-ray crystallography is crucial for resolving stereochemical ambiguities and understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. vulcanchem.combeilstein-journals.org
Computational Chemistry and in Silico Approaches for Pyridoindole Derivatives
Quantum Mechanical Calculations for Electronic Structure and Reactivity of Pyridoindole Derivatives
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules. These methods, based on the principles of quantum physics, allow for the precise calculation of electronic structure, which in turn governs a molecule's geometry, stability, and reactivity. For pyridoindole derivatives, QM calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for elucidating their conformational preferences and spectroscopic characteristics.
Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. icm.edu.pl DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation, and the relative energies of different conformations.
In the context of pyridoindole derivatives, DFT has been employed to investigate the structure-property relationships of various scaffolds. researchgate.net For instance, in the synthesis of pyrido[2,3-b]indole derivatives, a proposed three-step mechanism leads to the formation of a final product, which we designate as pyridoindole derivative 3. tandfonline.com DFT calculations can be used to model the intermediates and the final product of this reaction, providing insights into the reaction mechanism and the stability of the resulting molecule.
Studies on related carbazole (B46965) and pyridoindole-based materials have utilized DFT to design and investigate host molecules for various applications. icm.edu.plresearchgate.net These calculations help in understanding how different substituents and their positions on the pyridoindole core influence the electronic properties and, consequently, the molecule's function. researchgate.net For example, DFT calculations have shown that the linking positions of subunits into a core moiety systematically affect the electronic properties of the resulting materials. researchgate.net
A common approach involves geometry optimization using a specific DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p), to find the lowest energy conformation of the molecule. This process is crucial for understanding the steric and electronic effects of different substituents on the pyridoindole ring system. nih.govscience.gov
Table 1: Representative DFT-Calculated Properties of Pyridoindole Scaffolds
| Property | Method | Finding | Reference |
| Ground State Geometry | DFT/B3LYP | Optimization of geometry to find the most stable conformation. | |
| Reorganization Energy | DFT | Benzo(b)carbazole, a related structure, has a low reorganization energy for hole conductivity (λh = 0.18 eV). | icm.edu.pl |
| Electronic Properties | DFT | The 9-phenylcarbazole (B72232) moiety was found to be superior in managing energy levels and charge-transport properties in pyridoindole-derived hosts. | researchgate.net |
This table is illustrative and compiles data from studies on various pyridoindole and related heterocyclic systems to represent the types of insights gained from DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This makes it a powerful tool for predicting and interpreting electronic absorption and emission spectra (UV-Vis and fluorescence). researchgate.net
For fluorescent pyridoindole derivatives, TD-DFT calculations can provide insights into their photophysical properties. google.co.in Research on highly fluorescent pyrido[1,2-a]indole derivatives has utilized quantum mechanical calculations to understand their emission characteristics, which can range from blue to orange depending on the molecular structure. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption and emission wavelengths observed experimentally. google.co.in
In studies of rhenium(I) polypyridyl complexes containing a pyridoindole ligand (norharmane), TD-DFT calculations were essential in establishing the nature of the electronic transitions observed in their UV-Vis absorption spectra. researchgate.netnih.gov The calculations helped to identify various transitions, including π→π* transitions centered on the ligands and metal-to-ligand charge-transfer (MLCT) transitions. researchgate.netnih.gov
Table 2: Predicted Spectroscopic Properties of Pyridoindole-Containing Systems using TD-DFT
| System | Predicted Property | Method | Key Finding | Reference |
| Fluorescent Pyrido[1,2-a]indoles | Emission Wavelength | TD-DFT | Emission color is tunable from blue to orange based on the substructure. | google.co.in |
| Re(I) Polypyridyl Complexes | Electronic Transitions | TD-DFT | Identified π→π*, LLCT, and MLCT transitions in the UV-Vis spectra. | researchgate.netnih.gov |
| Pyrene Derivatives | Intramolecular Charge Transfer | TD-DFT | Strong intramolecular charge transfer leads to emission in the red to NIR region. | google.co.in |
This table presents examples of how TD-DFT is applied to understand the spectroscopic properties of pyridoindole derivatives and related compounds.
Density Functional Theory (DFT) Studies for Pyridoindole Conformations and Energetics
Molecular Docking and Virtual Screening for Ligand-Target Interaction Prediction of Pyridoindole Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com It is widely used in drug discovery to screen large libraries of compounds and identify potential drug candidates that can bind to a specific biological target. nih.govmdpi.com
Several studies have utilized molecular docking to investigate the potential of pyridoindole derivatives as inhibitors of various enzymes. In one study, a series of 22 synthesized pyridoindole derivatives were screened in silico against phosphodiesterase 5A (PDE5A), an enzyme implicated in hypertension. nih.govmdpi.com The docking analysis identified three promising molecules, D12, D4, and D8, based on their binding energy scores and interactions with the active site of PDE5A. nih.govmdpi.com The docking results showed various interactions, including hydrogen bonding, ionic interactions, and π-π stacking, which are crucial for ligand binding and inhibitory activity. nih.gov
Similarly, molecular docking simulations were performed on carboxymethylated tetrahydro- and hexahydropyridoindole derivatives to understand their inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. science.gov The docking of the zwitterionic forms of the most potent compounds into the enzyme's active site provided a rationale for the observed structure-activity relationships. science.gov
Virtual screening of large compound libraries is a key application of molecular docking. mdpi.com This approach allows for the rapid and cost-effective identification of potential hits from vast chemical spaces, which can then be prioritized for experimental testing. mdpi.com
Table 3: Molecular Docking Results for Pyridoindole Derivatives against Various Targets
| Pyridoindole Derivative | Target Protein | Docking Score (Binding Energy) | Key Interactions | Reference |
| D12 | Phosphodiesterase 5A (PDE5A) | Promising BE score | H-bonding, ionic, π-stacking, and van der Waals interactions | nih.govmdpi.com |
| D4 | Phosphodiesterase 5A (PDE5A) | Promising BE score | H-bonding, ionic, π-stacking, and van der Waals interactions | nih.govmdpi.com |
| D8 | Phosphodiesterase 5A (PDE5A) | Promising BE score | H-bonding, ionic, π-stacking, and van der Waals interactions | nih.govmdpi.com |
| (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (5b) | Aldose Reductase (ALR2) | N/A | Interactions with the ALR2 active site | science.gov |
| (2-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (5c) | Aldose Reductase (ALR2) | N/A | Interactions with the ALR2 active site | science.gov |
This table summarizes findings from molecular docking studies on various pyridoindole derivatives, highlighting their potential as enzyme inhibitors. "N/A" indicates that a specific numerical score was not provided in the source material, but the interaction was deemed significant.
Conformational Analysis and Molecular Dynamics Simulations of Pyridoindole-Target Interactions
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of the docked complex and understanding the detailed conformational changes that occur upon binding. mdpi.com
The process of an MD simulation typically involves placing the docked protein-ligand complex in a simulated physiological environment, including water molecules and ions. mdpi.com The forces between all atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific time period, often in the nanosecond to microsecond range. mdpi.com
For pyridoindole derivatives, MD simulations can validate the binding poses predicted by molecular docking and provide insights into the stability of the interactions. For example, after docking quinoline-3-carboxamide (B1254982) derivatives, which are structurally related to pyridoindoles, to various kinases, MD simulations were performed to establish the stability of the interactions. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often analyzed to assess the stability of the complex. mdpi.com
In a study on novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives, which share a core structure with some pyridoindoles, MD simulations were conducted to understand their interaction with viral replication targets. These simulations were performed without constraints on the protein's flexibility, allowing for a more realistic representation of the binding event.
The combination of molecular docking and MD simulations provides a powerful in silico workflow for drug discovery, enabling the identification of promising lead compounds and a detailed understanding of their mechanism of action at the molecular level.
Biological Activities and Mechanistic Studies of Pyridoindole Derivatives
Anticancer Potential and Molecular Mechanisms of Action of Pyridoindole Derivatives
The indole (B1671886) scaffold is a foundational element in the synthesis of compounds with anticancer properties, capable of acting through multiple mechanisms. researchgate.netnih.gov Pyridoindole derivatives, as part of this larger family, have demonstrated significant potential in oncology by targeting cell growth pathways, DNA maintenance enzymes, critical cell cycle kinases, and inducing specific forms of programmed cell death. ontosight.aiontosight.ainih.gov
Inhibition of Cellular Proliferation and Growth Pathways by Pyridoindole Compounds
A primary hallmark of cancer is uncontrolled cellular proliferation. Pyridoindole derivatives have been shown to inhibit the growth of various human tumor cell lines. nih.govnih.gov For instance, a benzo[e]pyridoindole derivative, identified as a potent Aurora kinase inhibitor, effectively inhibited the growth of multiple carcinoma cell lines, with a particularly strong effect on H358 Non-Small Cell Lung Cancer (NSCLC) cells, showing an IC₅₀ of 145 nM. nih.gov This compound also proved effective against the growth of multicellular tumor spheroids, a model that mimics the three-dimensional structure of solid tumors. nih.gov Other studies have highlighted the broad anti-proliferative activity of indole-based compounds against breast, cervical, and endometrial cancer cell lines. researchgate.net
Modulation of DNA Replication and Transcription: Topoisomerase I Inhibition by Pyridoindole Derivatives
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair, making them critical targets for anticancer drugs. ontosight.ainih.gov Several pyridoindole derivatives have been identified as potent inhibitors of these enzymes. Some β-carbolines, a subclass of pyridoindoles, are known to exert their anticancer effects by inhibiting topoisomerase I. ontosight.ai
Research into synthetic pyrazolo[1,5-a]indole derivatives found that compound GS-5, which possesses a hydroxyl group at a specific position, acts as a strong dual inhibitor of both topoisomerase I and topoisomerase II, with an IC₅₀ value of approximately 10 µM for topo I. nih.gov These compounds function as catalytic inhibitors, meaning they block the enzyme's function without trapping it in a "cleavable complex" on the DNA, a mechanism distinct from topo-poisons like etoposide. nih.gov Similarly, the antitumor agent intoplicine, a benzo[e]pyrido[4,3-b]indole derivative, and its analogues have been shown to inhibit both topoisomerase I and II. researchgate.net Studies revealed that the most effective antitumor compounds in this series were those that could inhibit both enzymes, suggesting a dual-targeting approach is crucial for their efficacy. researchgate.net
Table 1: Topoisomerase Inhibition by Pyridoindole and Related Derivatives
| Compound Class | Specific Derivative | Target Enzyme(s) | Reported Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]indole | GS-5 | Topoisomerase I & II | ~10 µM (Topo I) | Catalytic Inhibitor | nih.gov |
| Benzo[e]pyrido[4,3-b]indole | Intoplicine | Topoisomerase I & II | Dual Inhibition | Inhibitor | researchgate.net |
| Pyrazolo[1,5-a]indole | GS-2, GS-3, GS-4 | Topoisomerase II | 10-30 µM | Catalytic Inhibitor | nih.gov |
Targeting Key Kinases: Aurora Kinases, Protein Kinase C (PKC), and Cyclin-Dependent Kinases (CDKs) by Pyridoindole Scaffolds
Protein kinases are crucial regulators of the cell cycle and are often dysregulated in cancer. Aurora kinases, in particular, are key to managing mitosis, and their overexpression is common in many human cancers. science.govresearchgate.net High-throughput screening identified benzo[e]pyridoindole derivatives as potent, ATP-competitive inhibitors of Aurora kinases at nanomolar concentrations. nih.gov The most potent of these, compound 1, was found to prevent the phosphorylation of Histone H3, a key downstream target of Aurora B, leading to mitotic exit without proper chromosome segregation. nih.gov
Some tetracyclic compounds related to the pyridoindole structure have also been identified as potent inhibitors of Protein Kinase CK2 (formerly Casein Kinase II). aacrjournals.org Specifically, compounds from the benzo[g]pyridoindole (BgPI) and benzo[e]pyridoindole (BePI) series were effective CK2 inhibitors, demonstrating that the four-ring scaffold is important for activity. aacrjournals.org Furthermore, some kinase inhibitors have broad-spectrum activity; for example, JNJ-7706621 is a potent inhibitor of both Aurora kinases (Aurora-A and Aurora-B) and Cyclin-Dependent Kinases (CDK1, CDK2), with IC₅₀ values in the low nanomolar range for all targets. medchemexpress.com
Table 2: Kinase Inhibition by Pyridoindole Scaffolds and Related Compounds
| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzo[e]pyridoindole | Aurora Kinases | Nanomolar range | nih.gov |
| Benzo[g]- and Benzo[e]-pyridoindole | Protein Kinase CK2 | Potent Inhibition | aacrjournals.org |
| N/A (JNJ-7706621) | CDK1, CDK2, Aurora-A, Aurora-B | 9 nM, 3 nM, 11 nM, 15 nM | medchemexpress.com |
Induction of Programmed Cell Death: Ferroptosis via GPX4 Inhibition by Pyridoindole Derivatives
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. embopress.orgnih.gov The enzyme Glutathione Peroxidase 4 (GPX4) is a central regulator of this process, protecting cells by converting lipid hydroperoxides into non-toxic alcohols. nih.gov Inhibition of GPX4 leads to an accumulation of lipid peroxides and subsequent cell death, making it an attractive therapeutic strategy for cancer. Recent patent filings have disclosed pyrido-indole analogues specifically designed as GPX4 inhibitors to induce ferroptosis in cancer cells. google.comipqwery.comipqwery.com This emerging area of research highlights a novel mechanism through which pyridoindole derivatives can exert their anticancer effects, moving beyond traditional cytotoxic and cell-cycle-arrest pathways. google.com
Neurobiological Activities and Neuroprotective Effects of Pyridoindole Derivatives
Beyond their anticancer applications, pyridoindole derivatives exhibit a range of neurobiological activities, including neuroprotective and neuromodulatory effects. ontosight.aiontosight.aimdpi.com These properties make them promising candidates for treating neurodegenerative diseases and psychiatric disorders. ontosight.ainih.gov
Modulation of Neurotransmitter Receptors: Dopamine (B1211576), Serotonin (B10506), and NMDA Receptor Interactions
Pyridoindole derivatives can interact with key neurotransmitter systems in the brain. They have been investigated as modulators of dopamine, serotonin (5-HT), and N-methyl-D-aspartate (NMDA) receptors, which are all critically involved in synaptic plasticity, mood regulation, and cognitive function. google.comnih.govgoogle.comfrontiersin.org
Dopamine receptors are crucial for motor control, motivation, and reward, and their modulation is a key strategy in treating psychosis and other neurological disorders. nih.gov Serotonin receptors are well-known targets for drugs treating depression, anxiety, and migraines. google.com Certain substituted tetrahydro-1H-pyrido[4,3-b]indoles have been developed as agonists or antagonists for serotonin receptors. google.com The NMDA receptor is a glutamate (B1630785) receptor essential for learning and memory. nih.gov Dopamine and serotonin systems are known to functionally interact with and modulate NMDA receptor activity. frontiersin.orgnih.gov For example, dopamine can modulate NMDA receptor function through both direct protein-protein interactions and intracellular signaling pathways, such as the PKA pathway. nih.govfrontiersin.org The ability of pyridoindole scaffolds to interact with these receptor systems provides a basis for their potential use in treating a variety of neuropsychiatric conditions. nih.govgoogle.com
Attenuation of Neurodegenerative Processes: Tau Aggregation Inhibition by Pyridoindole Compounds
The aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is a pathological hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease. Consequently, the inhibition of tau aggregation is a key therapeutic strategy. Pyridoindole derivatives have emerged as a promising class of tau aggregation inhibitors.
Research has shown that certain pyridoindole derivatives can effectively inhibit the fibrillization of tau. For instance, some of these compounds have been developed as selective imaging probes for tau aggregates, indicating a direct interaction with these pathological structures. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying the key chemical features of pyridoindoles that govern their binding affinity and selectivity for tau aggregates over other amyloid proteins like β-amyloid. nih.gov These studies have revealed that the positioning and number of nitrogen atoms within the tricyclic core of pyridoindole derivatives significantly influence their binding characteristics. nih.gov
Furthermore, some pyridoindole derivatives not only bind to tau aggregates but also actively inhibit their formation. One proposed mechanism involves the stabilization of soluble, non-toxic tau oligomers, thereby preventing their conversion into mature, insoluble fibrils. researchgate.net This action can be influenced by the polarizability of the molecule, a measure of electron delocalization, which appears to correlate with inhibitory potency. researchgate.net By interfering with the early stages of tau aggregation, these compounds may halt the progression of neurodegeneration.
| Compound Class | Key Findings | Reference |
| Radioiodinated 6,5,6-tricyclic compounds | The position and number of nitrogen atoms affect binding affinity for tau aggregates. nih.gov | nih.gov |
| Pyridoindole derivatives | Developed as selective imaging probes for tau aggregates. researchgate.net | researchgate.net |
| General Tau Aggregation Inhibitors | Inhibition can occur through stabilization of soluble oligomeric tau species. researchgate.net | researchgate.net |
Amelioration of Oxidative Damage in Preclinical Models of Neurodegeneration
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. Pyridoindole derivatives have demonstrated significant antioxidant properties, offering a potential avenue for neuroprotection.
A well-studied example is the pyridoindole derivative stobadine (B1218460) and its analogues, such as SMe1EC2. nih.govfrontiersin.org These compounds have shown potent antioxidant and free radical-scavenging activity in numerous in vitro and in vivo models. nih.gov Their mechanism of action often involves scavenging peroxyl and alkoxyl radicals, thereby preventing lipid peroxidation, a destructive process that damages cell membranes. nih.gov Stobadine has also been found to protect proteins from oxidative damage. nih.gov
Preclinical studies have substantiated the neuroprotective effects of these antioxidant pyridoindoles. For instance, in a rat model of Alzheimer's-like neurodegeneration, the derivative SMe1EC2 was shown to preserve the number of hippocampal pyramidal cells and reduce levels of malondialdehyde (MDA), a marker of oxidative stress. researchgate.net This neuroprotective effect is thought to be linked to the reduction of oxidative damage. researchgate.net Another study demonstrated that SMe1EC2 could act as a cognition enhancer in aged rats, suggesting a protective effect against age-related oxidative damage. nih.gov The neuroprotective efficacy of SMe1EC2 has also been observed in models of acute head trauma and in hippocampal slices exposed to hypoxia/reoxygenation. nih.govresearchgate.net
| Compound/Derivative | Preclinical Model | Key Findings | Reference |
| SMe1EC2 | Rat model of Alzheimer's-like neurodegeneration | Preserved hippocampal pyramidal cell viability and reduced oxidative stress marker (MDA). researchgate.net | researchgate.net |
| SMe1EC2 | Aged rats | Acted as a cognition enhancer, suggesting protection against age-related oxidative damage. nih.gov | nih.gov |
| Stobadine | Various models of oxidative stress | Acts as a potent scavenger of peroxyl and alkoxyl radicals, preventing lipid peroxidation and protein damage. nih.gov | nih.gov |
| Pyridoindole derivatives | General neurodegenerative models | Exhibit neuroprotective effects by inhibiting oxidative stress and inflammation. ontosight.ai | ontosight.ai |
Anti-infective Properties of Pyridoindole Derivatives
Beyond their neuroprotective potential, pyridoindole derivatives have also been investigated for their ability to combat infectious agents, including bacteria, fungi, and viruses.
Antimicrobial Activities (Antibacterial, Antifungal)
The indole nucleus, a core component of pyridoindoles, is a well-known pharmacophore in the development of antimicrobial agents. researchgate.netturkjps.org Several studies have reported the synthesis of indole and pyridoindole derivatives with significant antibacterial and antifungal activities. researchgate.netresearchgate.netbohrium.com
The antimicrobial efficacy of these compounds has been evaluated against a range of pathogens. For instance, certain novel pyridoindole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net In some cases, the introduction of specific heterocyclic moieties, such as pyrazole, to the indole structure has resulted in compounds with potent and broad-spectrum antimicrobial effects. ijpsr.com Similarly, the fusion of a triazole ring to a pyrido[2,3-d]pyrimidine (B1209978) system, which shares structural similarities with pyridoindoles, has yielded compounds with the potential to inhibit microbial growth. bohrium.com The minimum inhibitory concentrations (MICs) for some of these derivatives have been found to be in the low microgram per milliliter range, indicating significant potency. turkjps.org
Antiviral Activities (e.g., Anti-HSV-1, Dengue Inhibitors)
The antiviral potential of pyridoindole derivatives is an active area of research. Studies have shown that certain compounds from this class can inhibit the replication of various viruses.
One notable example is the dihydro-pyrido-indole compound harmaline, which has demonstrated potent activity against Herpes Simplex Virus-1 (HSV-1). researchgate.netfrontiersin.orgfrontiersin.org Harmaline was found to interfere with the viral immediate-early transcriptional events, a crucial step in the viral life cycle. researchgate.net Specifically, it was shown to recruit lysine-specific demethylase-1 (LSD1) to the ICP0 promoter, a key viral gene, leading to the suppression of viral gene expression. researchgate.netfrontiersin.orgfrontiersin.org
Furthermore, the broader class of indole derivatives has been explored for activity against other viruses, such as the Dengue virus (DENV). While specific studies on pyridoindole derivatives as dengue inhibitors are less common, related indole derivatives have been identified as inhibitors of DENV replication. nih.gov These compounds can target viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp) and the NS2B/NS3 protease. nih.gov The development of small molecule inhibitors of DENV is a critical global health priority, and the indole scaffold represents a promising starting point for such efforts. nih.gov
| Compound/Derivative Class | Target Organism/Virus | Mechanism of Action/Key Findings | Reference |
| Pyridoindole derivatives | Bacteria (Gram-positive and Gram-negative) | Showed antimicrobial activity. researchgate.net | researchgate.net |
| Indole-pyrazole hybrids | Bacteria and Fungi | Exhibited potent and broad-spectrum antimicrobial activity. ijpsr.com | ijpsr.com |
| Quinoline-pyrido[2,3-d] nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidines | Bacteria and Fungi | Have the potential to inhibit microbial growth. bohrium.com | bohrium.com |
| Harmaline (dihydro-pyrido-indole) | Herpes Simplex Virus-1 (HSV-1) | Interferes with viral immediate-early transcriptional events by recruiting LSD1 to the ICP0 promoter. researchgate.netfrontiersin.orgfrontiersin.org | researchgate.netfrontiersin.orgfrontiersin.org |
| Indole derivatives | Dengue Virus (DENV) | Inhibit viral replication by targeting enzymes like RdRp and NS2B/NS3 protease. nih.govnih.gov | nih.govnih.gov |
Anti-inflammatory and Antioxidant Activities of Pyridoindole Derivatives
Inflammation and oxidative stress are interconnected pathological processes that contribute to a wide range of chronic diseases. Pyridoindole derivatives possess both anti-inflammatory and antioxidant properties, making them attractive candidates for therapeutic intervention in such conditions.
Modulation of Inflammatory Response Pathways
The anti-inflammatory effects of indole derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the most critical pathways is the nuclear factor-kappa B (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory genes.
| Compound Class | Key Findings | Reference |
| Indole derivatives | Inhibit the activation of the NF-κB signaling pathway. nih.gov | nih.gov |
| Indole-3-carbinol derivatives | Decrease LPS-stimulated inflammatory responses in macrophages. nih.gov | nih.gov |
| Pyridoindole derivatives | The antioxidant properties contribute to the suppression of NF-κB signaling. jrespharm.com | jrespharm.com |
Free Radical Scavenging Mechanisms of Pyridoindole Compounds
Substituted pyridoindole compounds have been identified as potent scavengers of peroxyl radicals in both aqueous and lipid environments. tandfonline.com The core mechanism of their antioxidant activity is centered on the indolic nitrogen atom and its hydrogen-donating capability. tandfonline.com Structural modifications near this nitrogen center are critical in determining the compound's free radical scavenging effectiveness. tandfonline.com
The ability of these compounds to scavenge free radicals has been demonstrated in various studies. For instance, new synthetic substituted hexahydropyridoindoles have been effectively studied for their radical scavenging ability using an ethanolic solution of α,α′-diphenyl-β-picrylhydrazyl (DPPH). acs.org DPPH, a stable free radical, serves as a good kinetic model for peroxyl radicals. semanticscholar.org The antioxidant activity in this system is derived from the compound's intrinsic chemical reactivity towards the radicals. semanticscholar.org
Research comparing different pyridoindole structures has revealed key structure-activity relationships. tandfonline.com The antioxidant efficiency is significantly impacted by changes to the pyridoindole skeleton. tandfonline.com A study evaluating several derivatives found that:
Stobadine , a reference pyridoindole, showed potent scavenging of peroxyl radicals. tandfonline.com
An aromatised pyridoindole derivative (dehydrostobadine) exhibited lower antioxidant activity. tandfonline.com
An N-acetylated pyridoindole derivative had its ability to scavenge peroxyl radicals almost completely nullified, showing only marginal antioxidant activity. tandfonline.com
This highlights that an unsubstituted indole nitrogen is crucial for the antioxidant effect, which is beneficial for scavenging initiating radicals in the aqueous phase and in the progressive steps of injury within membranes. tandfonline.com The antioxidant action of these compounds can be further enhanced in vivo through interaction with endogenous antioxidants like α-tocopherol (vitamin E), which can regenerate the parent pyridoindole from its radical form. tandfonline.com
| Compound | Antioxidant Activity Finding |
| Substituted Pyridoindoles | Can act as potent scavengers of peroxyl radicals in both aqueous and lipid phases. tandfonline.com |
| Stobadine | A potent chain-breaking antioxidant capable of scavenging peroxyl radicals. tandfonline.comsemanticscholar.org |
| Aromatised Pyridoindole Derivative | Aromatisation of the pyridoindole skeleton led to a decrease in antioxidant activity. tandfonline.com |
| N-acetylated Pyridoindole Derivative | Acetylation of the indolic nitrogen resulted in only marginal antioxidant activity. tandfonline.com |
Cardiovascular and Metabolic Syndrome-Related Activities of Pyridoindole Derivatives
Phosphodiesterase 5A (PDE5A) Inhibition by Pyridoindole Compounds
Phosphodiesterase 5A (PDE5A) is an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), an important signaling molecule. sci-hub.se By inhibiting PDE5A, intracellular levels of cGMP accumulate, which can lead to systemic vasodilatory effects, making PDE5A inhibitors a potential treatment for hypertension. sci-hub.seeuropeanreview.org
In the search for new PDE5A inhibitors, a series of pyridoindole derivatives were synthesized and evaluated. sci-hub.se The research focused on exploring a plant-based pyridoindole lead scaffold. sci-hub.se The synthesis began with tryptophan and various aldehydes or ketones, followed by reactions with alcohols to produce a library of 22 distinct derivatives (coded D1 to D22). sci-hub.senih.gov
In silico screening of these synthesized molecules identified several candidates with promising binding scores to the PDE5A enzyme. sci-hub.se Specifically, molecules designated as D12, D4, and D8 emerged as the most promising from the computational analysis. nih.gov Subsequent in vivo studies on the antihypertensive potential of these selected molecules showed that derivative D12 was the most effective lead molecule. sci-hub.senih.gov
The structure-activity relationship studies from this research suggested that the presence of an electron-donating group on the benzene (B151609) ring attached to the pyridine (B92270) moiety enhances the antihypertensive activity. sci-hub.se Furthermore, two oxygen atoms in the ester group acting as hydrogen bond acceptors and two heterocyclic nitrogen atoms acting as hydrogen bond donors were identified as important for the therapeutic activity. sci-hub.se The aromatic ring within the pyridoindole scaffold is also considered essential for the activity of these derivatives. sci-hub.se
| Derivative Code | Key Finding |
| D1 - D22 | A series of 22 pyridoindole derivatives synthesized to assess PDE5A inhibitory potential. sci-hub.seresearchgate.net |
| D12, D4, D8 | Identified via in silico screening as having the most promising binding scores to PDE5A. nih.gov |
| D12 | Found to be the most effective antihypertensive lead molecule in in vivo studies. sci-hub.senih.gov |
Effects on Endothelial Nitric Oxide Synthase (NOS3) Expression
Endothelial nitric oxide synthase (NOS3 or eNOS) is a crucial enzyme, primarily found in endothelial cells, responsible for producing nitric oxide (NO). nih.govnih.gov NO plays a vital role in vasodilation and cardiovascular health. In conditions like hypertension, NOS3 may produce less NO, contributing to increased peripheral vascular resistance. nih.gov Therefore, upregulating NOS3 expression is a key therapeutic strategy for cardiovascular disorders associated with metabolic syndrome. nih.govresearchgate.net
A study investigating the effects of a synthetic pyridoindole derivative, coded SMe1EC2, was conducted on a rat model of metabolic syndrome induced by a high-fat-fructose diet (HFFD). nih.govnih.gov The HFFD model showed a marked decrease in NOS3 activity in the left ventricle of the heart. nih.govresearchgate.net
Treatment with the pyridoindole derivative SMe1EC2 resulted in the upregulation of NOS3 expression in the left ventricle. nih.govresearchgate.net This upregulation of NOS3 suggests a potential mechanism for the observed cardiovascular benefits of the compound. nih.gov In the same study, SMe1EC2 was also found to significantly improve coronary flow during reperfusion following ischemia and decreased the heart's sensitivity to electrically induced ventricular fibrillation. researchgate.netnih.gov These findings suggest that pyridoindole derivatives like SMe1EC2 could be suitable for treatment strategies targeting cardiovascular disorders in conditions similar to metabolic syndrome. nih.govnih.gov
Structure Activity Relationship Sar Studies of Pyridoindole Derivatives
Impact of Substituent Type and Position on Biological Potency and Selectivity of Pyridoindole Derivatives
The type and position of substituents on the pyridoindole skeleton significantly influence the biological activity, potency, and selectivity of these compounds. ontosight.ai Research has shown that even minor alterations can lead to substantial changes in pharmacological profiles, including anticancer, antioxidant, and cystic fibrosis transmembrane conductance regulator (CFTR) modulating activities. acs.orgontosight.ai
Substituents on the Indole (B1671886) and Pyridine (B92270) Rings: The indole nitrogen is a critical center for the antioxidant activity of some pyridoindole derivatives. tandfonline.com Structural modifications near this nitrogen can drastically alter radical scavenging efficiency. For instance, acetylation of the indolic nitrogen was found to completely abolish the ability to scavenge peroxyl radicals, while aromatization of the pyridoindole skeleton lowered antioxidant activity. tandfonline.com This suggests that the hydrogen-donating ability of the indolic nitrogen is crucial for this particular biological effect. tandfonline.comlodz.pl
In the context of anticancer activity, substitutions on the pyrido[4,3-b]indole core have been explored. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were synthesized and evaluated as tubulin polymerization inhibitors. frontiersin.org The study revealed that the nature of the aryl group at the 9-position was critical. Compounds with a 3,4,5-trimethoxyphenyl group at this position showed the strongest activity against the HeLa cancer cell line. frontiersin.org Conversely, introducing larger aromatic systems like naphthalene (B1677914) or heterocyclic rings such as thiophene (B33073) and pyridine at the A-ring was found to be undesirable for antiproliferative activity. frontiersin.org
For anti-HIV-1 agents based on the 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole scaffold, SAR studies indicated that activity is favored by the presence of an electron-withdrawing group at position 4 and electron-donating, ortho-para directing groups at positions 2 and 3. researchgate.net
In the development of CFTR potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, SAR studies focused on three main areas: the N2 acyl group, the phenyl ring substitution pattern, and modifications of the tetrahydropyridine (B1245486) portion. acs.org It was found that acylating the nitrogen at position 2 with a heteroaromatic carboxylic acid was a key modification. acs.org Further exploration of the phenyl ring showed that introducing a second substituent, such as a fluorine atom, was generally beneficial, leading to compounds with potency in the double-digit nanomolar range. acs.org The presence of a methoxy (B1213986) group at position 8 has also been noted as a significant feature in active compounds.
The table below summarizes the impact of various substituents on the biological activity of select pyridoindole derivatives.
| Pyridoindole Scaffold | Substituent(s) | Position(s) | Biological Activity | Key Finding | Reference |
| Pyrido[4,3-b]indole | N-acetyl | Indole Nitrogen | Antioxidant | Abolished peroxyl radical scavenging activity. | tandfonline.com |
| 5H-Pyrido[4,3-b]indole | 3,4,5-trimethoxyphenyl | 9 | Anticancer (HeLa cells) | Strongest activity in the series (IC50 = 8.7 ± 1.3 μM). | frontiersin.org |
| 5H-Pyrido[4,3-b]indole | Naphthalene, Thiophene | 9 | Anticancer | Undesirable for activity. | frontiersin.org |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Disubstituted Phenyl | Phenyl Ring (B) | CFTR Potentiator | Introduction of a second substituent was beneficial. | acs.org |
| 1H-Pyrido[3,4-b]indole | Electron-donating/withdrawing groups | Phenyl/Imidazole rings | General Biological Activity | Can significantly alter potency and selectivity. | |
| 9H-Pyrido[3,4-b]indole | 1-Naphthyl and 6-Methoxy | 1 and 6 | Anticancer | Combination provided the best antiproliferative activity. | researchgate.net |
Investigation of Stereochemical Influences on Pyridoindole Activity Profiles
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets, which are themselves chiral. For pyridoindole derivatives, the influence of stereochemistry has been a key aspect of SAR studies, particularly for compounds with chiral centers.
The synthesis of pyridoindole derivatives can result in different stereoisomers, and their separation and individual biological evaluation are often necessary to identify the most active and selective enantiomer or diastereomer. For instance, in the development of CFTR potentiators, in-depth SAR studies led to the discovery of an enantiomerically pure compound endowed with good efficacy in rescuing the gating defect of F508del- and G551D-CFTR. acs.org The reaction with (R)- and (S)-2-methyl-piperidin-4-ones led to methyl-substituted tetrahydro-pyridoindoles as mixtures of regioisomers and stereoisomers. acs.org After separation, the 3-methyl analogues (R)-39 and (S)-40 were obtained as single enantiomers, allowing for the assessment of their individual activities. acs.org
In another study on pyrazino[1,2-a]indolones, which share structural similarities, it was shown that for 3-substituted derivatives evaluated for anti-proliferative activity on breast cancer cells, the stereochemistry at the C3 position did not have a significant impact on cytotoxicity. nih.gov This highlights that the importance of stereochemistry can be target- and scaffold-specific.
The synthesis of certain pyrido[3,4-b]indole derivatives can be achieved with stereochemical control using chiral starting materials or resolution techniques like chiral chromatography. The use of high-level quantum chemical calculations has also been employed to study the stereoselectivity of reactions forming pyridoindole structures, such as the reaction of 3,4-dihydro-β-carbolines with 1,3-dipoles, which was found to be stereospecific in some cases. researchgate.net
The table below illustrates examples of stereochemical investigations in pyridoindole derivatives.
| Compound Series | Chiral Center/Feature | Biological Target/Activity | Stereochemical Finding | Reference |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives | 3-methyl substitution | CFTR Potentiation | Enantiomerically pure compounds were synthesized and evaluated, leading to the discovery of a highly active enantiomer. | acs.org |
| 3-substituted pyrazino[1,2-a]indolones | C3 position | Anticancer (MCF-7, MDA-MB-468 cells) | Stereochemistry at C3 did not significantly impact cytotoxicity. | nih.gov |
| β-lactam fused β-carbolines | Fused ring junction | N/A (Synthesis) | The reaction was stereospecific, yielding exclusively the cis cycloadducts as racemates. | researchgate.net |
Analysis of Pyridoindole Scaffold Modifications and Analog Design Principles
Beyond substituent decoration, modifications to the core pyridoindole scaffold itself represent a fundamental strategy in analog design. These modifications can involve altering the ring structure, changing the degree of saturation, or replacing parts of the scaffold with bioisosteric equivalents to improve potency, selectivity, or pharmacokinetic properties. ontosight.ai
One key modification is altering the saturation of the pyridine ring. The tetrahydro configuration of the pyrido[3,4-b]indole core is often considered essential for maintaining the conformational flexibility necessary for binding to certain receptors. In contrast, aromatization of the pyridoindole skeleton in a derivative of stobadine (B1218460) was shown to decrease its antioxidant activity, indicating that the saturated ring was preferable for this specific function. tandfonline.com
Bioisosteric replacement is another common design principle. In one study, a stable carbazole (B46965) fragment was chosen to replace a ring of a known tubulin inhibitor, leading to the design of 9-aryl-5H-pyrido[4,3-b]indole derivatives as new anti-tubulin agents. frontiersin.org This strategy of replacing a chemical group with another that retains similar physical or chemical properties can lead to novel compounds with improved characteristics.
The fusion of additional rings to the pyridoindole scaffold has also been explored. For example, the reaction of 3,4-dihydro-β-carboline derivatives with 1,3-dipoles led to novel triazolopyridoindole and oxadiazolo-pyridoindole derivatives. researchgate.net Such modifications create entirely new heterocyclic systems with potentially unique biological activity profiles.
| Design Principle | Scaffold Modification | Original Scaffold | Resulting Scaffold/Derivative | Impact on Activity/Properties | Reference |
| Altered Saturation | Aromatization of the pyridine ring | Tetrahydropyridoindole (Stobadine) | Dehydrostobadine | Lowered antioxidant activity. | tandfonline.com |
| Bioisosteric Replacement | Replacement of a ring with a carbazole fragment | NSC 676693 B-ring | 9-aryl-5H-pyrido[4,3-b]indole | Created novel tubulin polymerization inhibitors. | frontiersin.org |
| Ring System Expansion | Reaction with 1,3-dipoles | 3,4-Dihydro-β-carboline (a pyrido[3,4-b]indole) | Triazolopyridoindole / Oxadiazolo-pyridoindole | Led to novel synthetic alkaloid structures. | researchgate.net |
| Scaffold-based Evolution | Systematic SAR on a screening hit | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Optimized CFTR potentiators | Led to potent, enantiomerically pure compounds. | acs.org |
Pyridoindole Derivatives As Chemical Biology Probes
Design and Application of Pyridoindole-Based Small Molecule Probes for Biological Target Identification
The pyridoindole scaffold is a valuable framework in the design of small molecule probes for identifying biological targets due to its inherent fluorescence properties and its ability to be chemically modified. The design of these probes often centers on creating molecules with specific photophysical characteristics that are sensitive to their microenvironment.
A key design strategy involves the creation of "push-pull" fluorophores. nih.gov In this design, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are attached to the pyridoindole core. This arrangement can lead to a phenomenon known as planarized intramolecular charge-transfer (PLICT), which can result in significant Stokes shifts and solvatochromic effects, where the emission wavelength changes with the polarity of the solvent. nih.gov These properties are highly desirable for probes as they can indicate binding to a biological target or changes in the local environment.
For instance, a series of 9H-pyrido[2,3-b]indole-based fluorophores have been synthesized and studied. nih.gov Some of these probes, like probe 4b, have been shown to interact with calf thymus DNA (ctDNA) through a groove binding mode, which was confirmed by a static quenching mechanism in fluorescence spectroscopy studies. nih.gov This interaction demonstrates the potential of these probes for targeting nucleic acids. Furthermore, the sensitivity of some pyridoindole derivatives to pH changes allows them to act as "turn-off" or "turn-off-on" fluorescent sensors, making them useful for probing acidic microenvironments within cells. nih.gov
The application of these probes extends to cellular imaging, where their ability to specifically localize within cells can help identify their biological targets. nih.govresearchgate.net For example, a strongly fluorescent pyrido[1,2-a]indole derivative has been used for subcellular imaging, demonstrating its localization in the cell nucleus. researchgate.net This localization provides strong evidence for its interaction with nuclear components, which can then be further investigated to identify the specific molecular target.
| Probe Type | Design Principle | Application | Key Findings |
| 9H-pyrido[2,3-b]indole-based fluorophores | Push-pull system, PLICT state | DNA binding, pH sensing | Groove binding to ctDNA, "turn-off" or "turn-off-on" fluorescence response to pH. nih.gov |
| Pyrido[1,2-a]indole derivative | High fluorescence quantum yield | Subcellular imaging | Localization in the cell nucleus. researchgate.net |
| PITE (pyridoindole and tetraphenylethylene (B103901) based) | Integration of a basic pyridinic unit with a fluorophore | pH sensing, lipid droplet imaging | pH-responsive fluorescence switching, specific localization to lipid droplets. researchgate.net |
Utilization in Phenotypic Screening and Elucidation of Biological Pathways
Phenotypic screening is a powerful approach in drug discovery and chemical biology that identifies compounds based on their effect on a cell or organism's phenotype, without prior knowledge of the specific molecular target. nih.govtechnologynetworks.com Pyridoindole derivatives can be utilized in such screens to uncover new biological activities and elucidate the pathways they modulate.
The process of phenotypic screening involves exposing cells or organisms to a library of compounds and observing changes in their characteristics. technologynetworks.com For example, a screen might look for compounds that induce differentiation of stem cells, inhibit cancer cell growth, or protect neurons from damage. When a pyridoindole derivative shows a desired phenotypic effect, it becomes a valuable tool for understanding the underlying biological pathways.
Once an active pyridoindole derivative is identified, the next step is to determine its mechanism of action. This often involves a combination of techniques. For instance, if a compound induces a specific phenotype, researchers can analyze changes in gene and protein expression to identify the pathways that are affected. This can reveal that the compound modulates a known signaling pathway or uncovers a previously unknown one. The inherent fluorescent properties of many pyridoindole derivatives can be an advantage in these studies, as they may allow for direct visualization of the compound's distribution within the cell, providing clues to its site of action.
For example, a phenotypic screen could identify a pyridoindole derivative that prevents the formation of biofilms, which are communities of microorganisms that are often resistant to antibiotics. Further investigation might reveal that the compound interferes with a specific metabolic pathway required for biofilm formation. researchgate.net This not only identifies a potential new therapeutic strategy but also enhances our understanding of the biological processes governing biofilm development.
The use of pyridoindole derivatives in phenotypic screening is particularly valuable for complex diseases where the underlying biology is not fully understood. frontiersin.org By focusing on the desired outcome (the phenotype), researchers can identify compounds that work through novel mechanisms, opening up new avenues for therapeutic intervention. nih.gov
Integration with 'Omics Technologies for Comprehensive Biological Response Profiling
The integration of data from various 'omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive, systems-level view of the biological response to a chemical probe. nashbio.comnih.gov When a pyridoindole derivative is identified as a bioactive compound, 'omics technologies can be used to create a detailed molecular profile of its effects.
This multi-omics approach allows researchers to move beyond a single target and understand the broader impact of the compound on the cell. nih.gov For example, after treating cells with a pyridoindole derivative, transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated. mdpi.com Proteomics can then identify changes in protein expression and post-translational modifications, while metabolomics can measure shifts in the levels of various metabolites.
By integrating these different layers of data, researchers can construct a more complete picture of the compound's mechanism of action. mdpi.com For instance, if transcriptomics data shows the upregulation of genes involved in a particular metabolic pathway, and metabolomics data confirms an increase in the products of that pathway, it provides strong evidence that the compound modulates that specific pathway.
This integrated approach is particularly powerful for understanding the complex biological responses to a probe. frontiersin.org It can help to identify not only the primary target but also off-target effects and downstream consequences. This comprehensive profiling is crucial for validating the specificity of a probe and for understanding potential polypharmacology, where a compound interacts with multiple targets. nih.gov
Furthermore, multi-omics data can be used to generate hypotheses about the compound's mechanism that can then be tested experimentally. nih.gov For example, if the data suggests that a pyridoindole derivative affects a particular signaling network, further experiments can be designed to confirm this interaction. This iterative process of 'omics profiling and experimental validation is a powerful strategy for elucidating the biological functions of novel chemical probes.
| 'Omics Technology | Information Gained | Application in Profiling Pyridoindole Derivative Response |
| Genomics | DNA sequence variations, mutations | Identifying genetic factors that influence sensitivity to the compound. |
| Transcriptomics | Gene expression levels | Determining which genes are activated or repressed by the compound. mdpi.com |
| Proteomics | Protein expression, post-translational modifications | Identifying changes in protein levels and modifications in response to the compound. |
| Metabolomics | Metabolite levels | Measuring changes in the cellular metabolic state induced by the compound. |
Development of Bio-orthogonal Labeling and Imaging Agents Utilizing Pyridoindole Scaffolds
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The development of bio-orthogonal labeling and imaging agents is a rapidly growing field, and the unique properties of the pyridoindole scaffold make it an attractive platform for creating such tools.
The core principle behind this application is to modify the pyridoindole structure with a "handle" that can participate in a bio-orthogonal reaction. This allows the pyridoindole probe to be tagged with another molecule, such as a fluorescent dye or an affinity tag, in a highly specific manner within a complex biological environment. nih.gov
One common strategy is to incorporate a functional group, such as an azide (B81097) or an alkyne, into the pyridoindole derivative. These groups can then react with a complementary partner through a bio-orthogonal "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). raineslab.com This allows for the precise labeling of the pyridoindole probe's target molecule.
For example, a pyridoindole derivative could be designed to bind to a specific protein. By including a bio-orthogonal handle on the derivative, researchers can then introduce a fluorescent dye with a complementary handle. The subsequent bio-orthogonal reaction will attach the dye to the pyridoindole, which in turn is bound to the protein, allowing for the visualization of the protein within a living cell. nih.gov
The development of these advanced probes enables more sophisticated imaging experiments, including multicolor imaging and super-resolution microscopy, providing unprecedented detail about the localization and dynamics of biological molecules. nih.gov
| Bio-orthogonal Reaction | Functional Groups | Application |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, terminal alkyne | Labeling of target molecules with reporter tags. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, strained alkyne (e.g., cyclooctyne) | Copper-free labeling in living systems. raineslab.com |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, strained alkene | Fast and highly specific labeling. |
| Photoclick Reaction | Nitrile imine, alkene | Light-triggered labeling. nih.gov |
Future Research Directions and Translational Opportunities for Pyridoindole Derivatives
Exploration of Novel Pyridoindole Chemotypes with Enhanced Selectivity and Efficacy
A primary objective in the ongoing development of pyridoindole-based therapeutics is the generation of novel chemical entities (chemotypes) with improved biological profiles. The core pyridoindole scaffold offers numerous positions for chemical modification, allowing for the fine-tuning of a compound's interaction with its biological target. ontosight.ai
Future efforts will likely concentrate on creating derivatives with enhanced selectivity and efficacy. For instance, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. acs.org Structure-activity relationship (SAR) studies have been initiated to explore modifications at various positions of this scaffold to improve potency and efficacy. acs.org The goal is to design molecules that bind more specifically to their intended target, thereby reducing off-target effects and increasing the therapeutic window. The introduction of specific substituents, such as fluoro groups or extended alkyl chains, can significantly alter the electronic and steric properties of the molecule, leading to more potent and selective interactions. mdpi.com
The development of new pyridoindole series, such as N(2)-substituted oxotriazinoindoles, is another promising avenue. While initial modifications have shown increased inhibitory efficacy against targets like aldose reductase, they have sometimes come at the cost of selectivity. researchgate.net Future research will focus on understanding the molecular interactions that govern selectivity to design next-generation inhibitors with both high potency and specificity. researchgate.net
Identification and Validation of Underexplored Biological Targets for Pyridoindole Derivatives
While pyridoindole derivatives have been extensively studied for their effects on well-established targets, there remains a vast and underexplored landscape of biological pathways and molecules where these compounds may exert significant effects. A key future direction is the identification and validation of these novel biological targets.
One such area of growing interest is the interaction of small molecules with non-canonical DNA structures like triplex DNA. Benzo[e]pyridoindole (BePI) and its derivatives were among the first compounds shown to preferentially interact with triplex DNA over duplex DNA, highlighting a potential mechanism for modulating gene expression. nih.gov However, cellular studies demonstrating the biological consequences of this interaction are still limited. nih.gov Future research will likely focus on elucidating the cellular effects of these triplex-binding pyridoindoles and exploring their therapeutic potential in diseases driven by genetic instability, such as cancer. nih.gov
Furthermore, the neuroprotective and neuroregenerative potential of pyridoindoles suggests that they may interact with multiple targets within the central nervous system. ontosight.aimdpi.commdpi.com While some derivatives have been investigated for their effects on neurogenesis and in models of chronic stress, the precise molecular targets responsible for these effects are not fully understood. mdpi.com Identifying these targets will be crucial for the rational design of more effective treatments for neurodegenerative and psychiatric disorders. The diverse biological activities reported for pyridoindoles, including anticancer, antiviral, and antioxidant properties, suggest a broad range of potential targets that warrant further investigation. ontosight.ai
Development of Advanced and Sustainable Methodologies for Pyridoindole Synthesis and Functionalization
The efficient and environmentally conscious synthesis of pyridoindole derivatives is paramount for their widespread investigation and eventual translation into clinical use. Traditional multi-step syntheses can be time-consuming and generate significant waste. ontosight.ai Therefore, a major focus of future research is the development of advanced and sustainable synthetic methodologies.
Recent advancements in photoredox catalysis and hydrogen-atom transfer (HAT) reactions offer green and efficient alternatives for the synthesis and functionalization of complex molecules like pyridoindoles. researchgate.net These methods often operate under mild conditions and can enable novel chemical transformations that are difficult to achieve with traditional techniques. researchgate.net The development of visible-light-mediated catalysis, for example, allows for the synthesis of key building blocks at low temperatures and with safer reagents. astrazeneca.com
Furthermore, the use of multicomponent reactions (MCRs) is gaining traction as an atom-economical approach to generate molecular diversity. researchgate.net MCRs allow for the construction of complex pyridoindole structures from simple starting materials in a single step, reducing synthetic steps and waste. researchgate.net The exploration of novel catalysts, including biocatalysts and recyclable metal catalysts, will also contribute to the development of more sustainable synthetic routes. astrazeneca.commdpi.com Solid-phase synthesis presents another powerful strategy for generating large libraries of pyridoindole derivatives for high-throughput screening and optimization. smolecule.com
Integration of Artificial Intelligence and Machine Learning in Pyridoindole Drug Discovery and Optimization
Moreover, AI can be used to predict the pharmacokinetic and toxicological profiles of pyridoindole derivatives, reducing the likelihood of costly failures in later stages of drug development. researchgate.net By analyzing large datasets of chemical reactions, ML models can also assist in optimizing synthetic routes, leading to more efficient and sustainable manufacturing processes. astrazeneca.com The ability of AI to identify novel drug-target interactions can also aid in the discovery of new therapeutic applications for existing pyridoindole compounds, a process known as drug repurposing. nih.gov
Q & A
Q. What are the primary mechanisms by which pyridoindole derivatives exert antioxidant effects in experimental models?
Pyridoindole derivatives like SMe1EC2 and stobadine demonstrate antioxidant activity through radical scavenging and quenching of reactive oxygen species (ROS). For example, stobadine’s radical cation neutralizes free radicals via one-electron oxidation (rate constants: 5 × 10⁸–10¹⁰ M⁻¹s⁻¹) and deprotonates to form nitrogen-centered radicals, which further stabilize oxidative stress . Methodologically, pulse radiolysis with optical detection is critical for quantifying reaction kinetics and redox potentials (e.g., stobadine’s redox potential: 0.58 V/NHE at pH 7) .
Q. Which experimental models are commonly used to assess neuroprotective effects of pyridoindole derivatives?
Rodent models of hypoxia, hypoglycemia, and chronic mild stress are standard. For instance, SMe1EC2 reversed hypoxia/hypoglycemia-induced impairment of hippocampal long-term potentiation (LTP) in rats, evaluated via electrophysiological recordings and behavioral assays . Developmental neurotoxicity studies in rats (e.g., gestational exposure to SMe1EC2) employ histopathology and biomarkers like ROS levels to assess safety .
Q. How do pyridoindole derivatives modulate cardiovascular complications in diabetes mellitus (DM)?
These derivatives mitigate glycoxidative stress by inhibiting advanced glycation end products (AGE)-receptor (RAGE) interactions, which drive ROS generation and endothelial dysfunction. Studies in diabetic rats show improved cardiac contractility and reduced vascular inflammation via antioxidant pathways . Key methodologies include echocardiography, isolated heart perfusion models, and ROS quantification assays (e.g., thiobarbituric acid reactive substances, TBARS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in neuroprotective vs. neurotoxic outcomes of pyridoindole derivatives?
Discrepancies often arise from dose-dependent effects or model-specific responses. For example, SMe1EC2 showed neuroprotection in adult rats but induced developmental neurotoxicity at higher doses in prenatal models . Rigorous dose-response studies, pharmacokinetic profiling, and cross-validation using in vitro (e.g., SH-SY5Y cells) and in vivo models are essential to delineate therapeutic windows .
Q. What experimental designs are optimal for evaluating the dual antioxidant and anti-inflammatory roles of pyridoindole derivatives?
Combinatorial assays are recommended:
- Antioxidant activity : Electron paramagnetic resonance (EPR) spectroscopy to detect free radical intermediates .
- Anti-inflammatory effects : Flow cytometry for microglia/astrocyte activation markers (e.g., GFAP, Iba1) in neuroinflammation models .
- Integrated models : Diabetic rodents with concurrent cardiovascular and neurological assessments to capture systemic effects .
Q. How do structural modifications of pyridoindole derivatives influence their therapeutic efficacy?
Substituents like methoxy or carboxyl groups enhance bioavailability and target specificity. For example, SMe1EC2M3 (a cis-ethyl carboxylate derivative) showed superior blood-brain barrier penetration in chronic stress models compared to stobadine, attributed to its lower basicity . Computational modeling (e.g., molecular docking with RAGE or nAChR) and comparative pharmacokinetic studies are critical for structure-activity relationship (SAR) analysis .
Q. What methodologies address the challenges of assessing neurogenesis in pyridoindole-treated models?
Immunohistochemical staining for BrdU/NeuN (proliferation/maturation markers) in hippocampal dentate gyrus, paired with Morris water maze tests, quantifies adult neurogenesis. Recent work on SMe1EC2M3 in chronic mild stress models used these techniques to link neurogenesis with behavioral outcomes (e.g., reduced anhedonia) .
Q. How can researchers reconcile conflicting data on the role of pyridoindoles in metabolic syndrome?
Contradictory results (e.g., lipid-lowering vs. neutral effects) may stem from variations in diet-induced vs. genetic models. A study in hereditary hypertriglyceridemic rats fed high-cholesterol diets showed that SMe1EC2 synergized with atorvastatin to reduce triglycerides, emphasizing the need for model standardization and multi-omics approaches (e.g., lipidomics) .
Methodological Guidance
Q. What are best practices for validating antioxidant capacity in cell-free vs. cellular systems?
Q. How should neurotoxicity studies balance acute vs. chronic dosing regimens?
Developmental studies require gestational and lactational exposure protocols (e.g., SMe1EC2 at 10–50 mg/kg/day from GD6 to PND21), while adult models use shorter-term dosing (e.g., 14–28 days) with longitudinal behavioral monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
